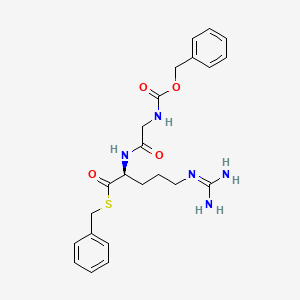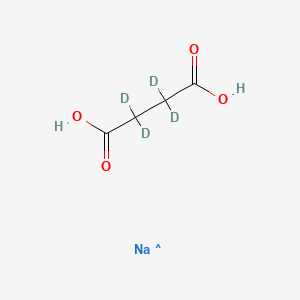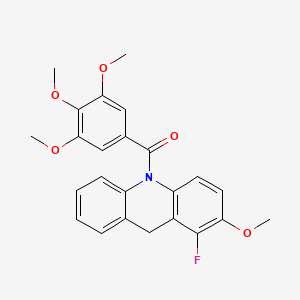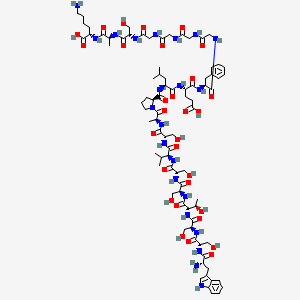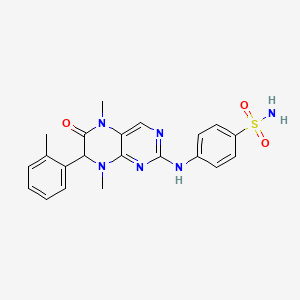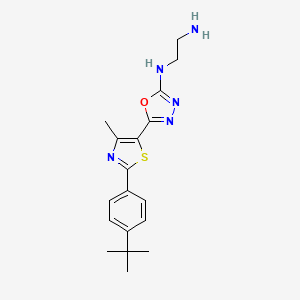
Cdk1/2/4-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cdk1/2/4-IN-1 is a potent inhibitor of cyclin-dependent kinases (CDKs), specifically targeting CDK1, CDK2, and CDK4. These kinases play crucial roles in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis, making this compound a valuable compound in cancer research .
Preparation Methods
The synthesis of Cdk1/2/4-IN-1 involves the creation of thiazole-based chalcones and 4-hetarylthiazoles. The synthetic route typically includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized through a reaction between a thioamide and a haloketone under basic conditions.
Chalcone Formation: The thiazole derivative is then reacted with an aldehyde to form the chalcone structure.
Cyclization: The chalcone undergoes cyclization to form the final thiazole-based compound
Chemical Reactions Analysis
Cdk1/2/4-IN-1 undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cdk1/2/4-IN-1 has a wide range of scientific research applications:
Cancer Research: It is used to study the inhibition of CDKs in various cancer cell lines, leading to cell cycle arrest and apoptosis
Cell Cycle Studies: The compound helps in understanding the role of CDKs in cell cycle regulation and the effects of their inhibition
Drug Development: This compound serves as a lead compound for developing new anticancer drugs targeting CDKs
Mechanism of Action
Cdk1/2/4-IN-1 exerts its effects by inhibiting the kinase activity of CDK1, CDK2, and CDK4. This inhibition leads to cell cycle arrest at the G2/M phase and induces apoptosis. The compound elevates the levels of pro-apoptotic proteins like Bax and caspase-3, while decreasing the levels of anti-apoptotic proteins like Bcl-2 . The molecular targets include the CDKs themselves, and the pathways involved are primarily related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Cdk1/2/4-IN-1 is unique in its ability to inhibit multiple CDKs with high potency. Similar compounds include:
Roscovitine: A CDK inhibitor that primarily targets CDK2 and CDK5.
Flavopiridol: A pan-CDK inhibitor that targets multiple CDKs, including CDK1, CDK2, and CDK4
Dinaciclib: Another potent CDK inhibitor that targets CDK1, CDK2, CDK5, and CDK9
This compound stands out due to its specific inhibition profile and its effectiveness in inducing apoptosis in cancer cells .
Properties
Molecular Formula |
C15H16N2O2S |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-[5-methyl-2-(methylamino)-1,3-thiazol-4-yl]prop-2-en-1-one |
InChI |
InChI=1S/C15H16N2O2S/c1-10-14(17-15(16-2)20-10)13(18)9-6-11-4-7-12(19-3)8-5-11/h4-9H,1-3H3,(H,16,17)/b9-6+ |
InChI Key |
UFLGJZHPDAVXQK-RMKNXTFCSA-N |
Isomeric SMILES |
CC1=C(N=C(S1)NC)C(=O)/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=C(N=C(S1)NC)C(=O)C=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


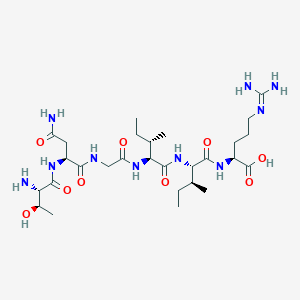
![2-[[6-[4-[4-[8-[4-[4-(2-aminoethylamino)-2-[1-(4-chlorophenyl)cyclohexyl]quinazolin-7-yl]piperazin-1-yl]-8-oxooctyl]cyclohexyl]oxypiperidin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-chloro-6-iodophenyl)-1,3-thiazole-5-carboxamide](/img/structure/B12397398.png)
![(2R,4S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12397405.png)
![N-(2-methylsulfonylsulfanylethyl)-2-[4-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]phenyl]acetamide](/img/structure/B12397410.png)
